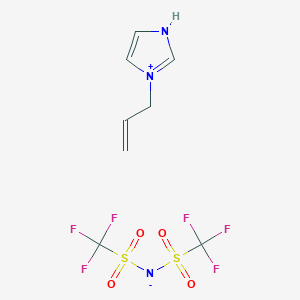
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine (TMBD) is an organic compound that has been extensively studied in recent years due to its potential applications in scientific research. TMBD has unique properties that make it an attractive option for a wide range of research applications. In
作用机制
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine is believed to exert its effects through a variety of mechanisms. It has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, as well as to interfere with the activity of proteins involved in the regulation of gene expression. 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine also appears to have an effect on the activity of a variety of cellular signaling pathways, including those involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine can inhibit the activity of enzymes involved in the synthesis of DNA and RNA, as well as interfere with the activity of proteins involved in the regulation of gene expression. In vivo studies have shown that 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine can inhibit the proliferation of cancer cells and induce apoptosis. 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine has also been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine has several advantages for use in laboratory experiments. It is a relatively stable compound that is easily synthesized and can be stored at room temperature. Additionally, it is non-toxic and can be used in a variety of research applications. However, 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine also has some limitations. It is not as effective at inhibiting the activity of enzymes or interfering with the activity of proteins as other compounds, such as small-molecule inhibitors. Additionally, it is not as effective at inducing apoptosis as other compounds, such as chemotherapy drugs.
未来方向
For research into the compound include further investigation of its effects on cancer cells and its potential use as an anti-inflammatory agent. Additionally, further research into the mechanisms of action of 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine could lead to the development of novel drugs and therapeutics. Other potential future directions include the investigation of its effects on neurodegenerative diseases and its potential use as an antioxidant.
合成方法
The synthesis of 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine starts with the reaction of 4-methyl-1,3-benzodioxole (MBD) with trimethylsulfoxonium iodide (TMSI) in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxole (6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 100°C.
科学研究应用
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine has been used in a variety of scientific research applications, including in the study of cancer, neurodegenerative diseases, and the development of drugs and therapeutics. It has been used to study the effects of cancer drugs on cell proliferation and apoptosis, as well as to investigate the role of neurodegenerative diseases in the progression of Alzheimer’s and Parkinson’s diseases. 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine has also been used in the development of drugs and therapeutics, such as in the synthesis of novel antifungal agents.
属性
IUPAC Name |
2-(4H-1,3-benzodioxin-6-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-10-7-14(2,3)19-15(18-10)12-4-5-13-11(6-12)8-16-9-17-13/h4-6,10H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPBHIADABBNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC3=C(C=C2)OCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, 97%](/img/structure/B6313378.png)

![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kN)phenyl-kC]iridum(III), 99%](/img/structure/B6313392.png)
![Dichloro[(4R,5R)-(-)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(R)-(+)-2-(a-methylmethanamine)-1H-benzimidazole]ruthenium(II), 95%](/img/structure/B6313406.png)
![Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II), 95%](/img/structure/B6313412.png)
![Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]palladium (II), 99%](/img/structure/B6313428.png)
![Diacetato{(R)-(-)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)](/img/structure/B6313434.png)
![Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct ZnTAC24](/img/structure/B6313442.png)



![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)
![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)